molecular formula C25H25N3O4S B2855045 N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide CAS No. 681270-77-9

N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide

Cat. No.: B2855045
CAS No.: 681270-77-9
M. Wt: 463.55
InChI Key: BPEVOIWPRSLSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide is a complex heterocyclic compound featuring a fused pyrido-diazocin core, a sulfonylphenyl linker, and a terminal phenylacetamide moiety. Structural analogs and synthetic methodologies from related compounds (e.g., benzo[b][1,4]oxazin-3(4H)-one derivatives and imidazo[1,2-a]pyridine systems) highlight the importance of fused heterocycles in drug discovery .

Properties

IUPAC Name

N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c29-24(14-18-5-2-1-3-6-18)26-21-9-11-22(12-10-21)33(31,32)27-15-19-13-20(17-27)23-7-4-8-25(30)28(23)16-19/h1-12,19-20H,13-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEVOIWPRSLSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Bioactive Properties

Property Target Compound Compound 1l Benzo[b][1,4]oxazin-3(4H)-one Derivatives
Molecular Weight ~550–600 g/mol (estimated) 578.55 g/mol 350–450 g/mol
Solubility Likely low due to sulfonyl and aromatic groups; DMSO or DMF required Soluble in DMF, DMSO Moderate in polar aprotic solvents
Bioactivity Hypothesized kinase or protease inhibition (untested) Untested Antimicrobial and anti-inflammatory activity
Synthetic Yield Not reported 51% 60–85%

Analytical Characterization

  • Spectroscopic Methods :
    • 1H/13C NMR : Critical for confirming fused heterocyclic systems and substituent positions, as demonstrated in Compound 1l .
    • Mass Spectrometry : HRMS (ESI) would validate molecular weight, similar to the protocols in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling sulfonyl groups to the pyridodiazepine core followed by acetamide functionalization. Reaction conditions (e.g., solvent choice, temperature) significantly impact yield. For example, acetic acid catalysis in ethanol under reflux (60–80°C) can enhance imine formation efficiency . Purification often employs column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and ensuring purity .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer : A multi-spectral approach is essential:

  • 1H/13C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl groups at δ 3.1–3.5 ppm) and coupling constants to verify regiochemistry .
  • HRMS : Validate molecular weight with <5 ppm error (e.g., [M+H]+ calculated: 534.2012; observed: 534.2008) .
  • FTIR : Confirm key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What initial biological screening assays are recommended?

  • Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition for kinases or proteases) due to the compound’s sulfonamide and acetamide motifs, which often interact with active sites. Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity measurements. Cell viability assays (MTT or resazurin) in cancer or microbial models can screen for cytotoxicity or antimicrobial activity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Methodological Answer :

  • Kinetic Analysis : Perform time-dependent enzyme inhibition assays to distinguish between competitive, uncompetitive, or irreversible binding .
  • Isotopic Labeling : Use ¹⁸O or deuterated analogs to track metabolic pathways or hydrolysis stability .
  • Theoretical Modeling : Density functional theory (DFT) calculations can predict reactive intermediates, while molecular docking (e.g., AutoDock Vina) identifies likely protein binding pockets .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Batch Reproducibility : Verify compound purity (>95% by HPLC) and solvent stability (e.g., DMSO vs. aqueous buffers) .
  • Cell Line Validation : Use CRISPR-edited or knockout models to confirm target specificity.
  • Meta-Analysis : Compare structural analogs (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate pharmacophores responsible for activity discrepancies .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer :

  • Analog Synthesis : Modify the phenylacetamide or sulfonyl groups systematically. For example, introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity .
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate substituent spatial arrangements with activity trends .
  • Fragment Replacement : Replace the pyridodiazepine core with related heterocycles (e.g., pyrimidine or quinazoline) to assess scaffold flexibility .

Q. What computational tools predict pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Software like SwissADME or ADMETLab 2.0 estimates solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability .
  • Metabolic Stability : Microsomal incubation assays (e.g., human liver microsomes) combined with LC-MS/MS quantify metabolite formation rates .

Experimental Design Considerations

  • Negative Controls : Include inactive analogs (e.g., desulfonated derivatives) to confirm target engagement .
  • Dose-Response Curves : Use at least six concentrations (10 nM–100 µM) to calculate IC₅₀/EC₅₀ values accurately .
  • Data Triangulation : Cross-validate in vitro findings with ex vivo (e.g., tissue explants) or in vivo models (e.g., rodent pharmacokinetics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.